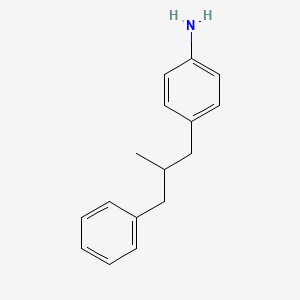![molecular formula C6H13NOSSi B14391122 Isothiocyanato(dimethyl)[(propan-2-yl)oxy]silane CAS No. 90101-25-0](/img/structure/B14391122.png)
Isothiocyanato(dimethyl)[(propan-2-yl)oxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isothiocyanato(dimethyl)[(propan-2-yl)oxy]silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of an isothiocyanate group attached to a silicon atom, which is further bonded to a dimethyl group and an isopropoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isothiocyanato(dimethyl)[(propan-2-yl)oxy]silane typically involves the reaction of a suitable organosilicon precursor with an isothiocyanate reagent. One common method is the reaction of dimethylchlorosilane with potassium isothiocyanate in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent moisture from interfering with the reaction. The product is then purified by distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
Isothiocyanato(dimethyl)[(propan-2-yl)oxy]silane can undergo various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines, leading to the formation of thiourea derivatives.
Addition Reactions: The compound can participate in addition reactions with electrophiles, resulting in the formation of new carbon-silicon bonds.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and isothiocyanic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile are commonly used solvents for these reactions.
Major Products
Thiourea Derivatives: Formed from the reaction with amines.
Silanols: Formed from hydrolysis reactions.
Organosilicon Compounds: Formed from addition reactions with electrophiles.
Applications De Recherche Scientifique
Isothiocyanato(dimethyl)[(propan-2-yl)oxy]silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organosilicon compounds and as a precursor for the preparation of functionalized silanes.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for the synthesis of bioactive compounds.
Mécanisme D'action
The mechanism of action of isothiocyanato(dimethyl)[(propan-2-yl)oxy]silane involves the interaction of the isothiocyanate group with nucleophilic sites on target molecules. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity allows the compound to modify biomolecules and materials, leading to changes in their properties and functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isothiocyanato(trimethyl)silane: Similar structure but with three methyl groups attached to the silicon atom.
Isothiocyanato(ethyl)[(propan-2-yl)oxy]silane: Similar structure but with an ethyl group instead of a dimethyl group.
Isothiocyanato(phenyl)[(propan-2-yl)oxy]silane: Similar structure but with a phenyl group instead of a dimethyl group.
Uniqueness
Isothiocyanato(dimethyl)[(propan-2-yl)oxy]silane is unique due to the presence of both an isothiocyanate group and an isopropoxy group attached to the silicon atom. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for specific applications in synthesis and material science .
Propriétés
Numéro CAS |
90101-25-0 |
|---|---|
Formule moléculaire |
C6H13NOSSi |
Poids moléculaire |
175.33 g/mol |
Nom IUPAC |
isothiocyanato-dimethyl-propan-2-yloxysilane |
InChI |
InChI=1S/C6H13NOSSi/c1-6(2)8-10(3,4)7-5-9/h6H,1-4H3 |
Clé InChI |
GNKSAARCKYTMMD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)O[Si](C)(C)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-Methoxy-3-methylphenyl)methyl]glycine](/img/structure/B14391044.png)
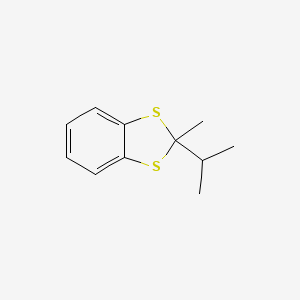
![4-Methyldihydro-6H-pyrazolo[1,2-a][1,2,4]triazine-1,3(2H,4H)-dione](/img/structure/B14391059.png)

![Pentyl 4-{[cyano(phenyl)methyl]amino}benzoate](/img/structure/B14391067.png)
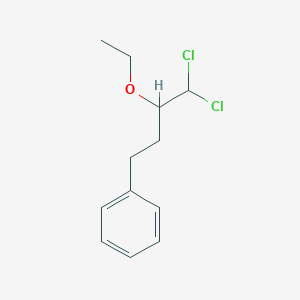
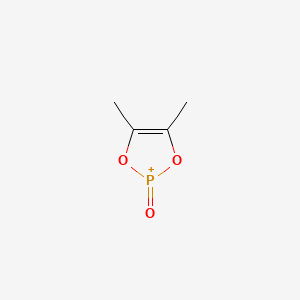
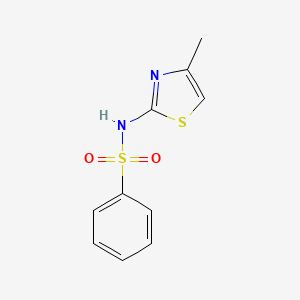
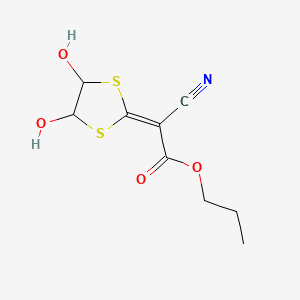
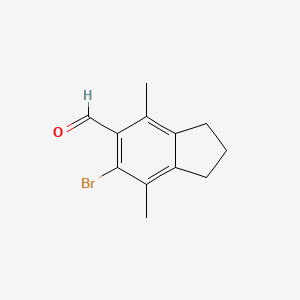
![N'-[4-Chloro-2-(trifluoromethyl)phenyl]-N-heptyl-N-(2-phenylethyl)urea](/img/structure/B14391104.png)
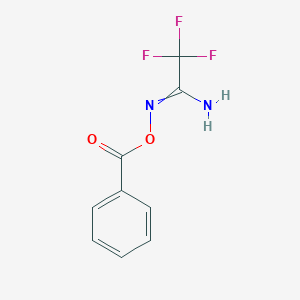
![Hexadecyl 2-[(4-nitrobenzoyl)oxy]benzoate](/img/structure/B14391116.png)
